2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 2,3-dimethylphenoxy group: This can be achieved through the reaction of 2,3-dimethylphenol with an appropriate halogenated compound under basic conditions.
Synthesis of the 1,2,5-oxadiazole ring: This involves the cyclization of a suitable precursor, such as a nitrile oxide, with a thiophene derivative.
Coupling of the two fragments: The final step involves the coupling of the 2,3-dimethylphenoxy group with the 1,2,5-oxadiazole-thiophene moiety under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials, such as organic electronic devices.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signal transduction, inhibition of enzyme activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)acetamide
- 2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)butanamide
Uniqueness
2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C17H17N3O3S/c1-10-6-4-7-13(11(10)2)22-12(3)17(21)18-16-15(19-23-20-16)14-8-5-9-24-14/h4-9,12H,1-3H3,(H,18,20,21) |
InChI Key |
OPQCJBLKIFGCLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NON=C2C3=CC=CS3)C |
Origin of Product |
United States |
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